

# Application Notes and Protocols for In Vivo Experimental Design of BI-1935

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BI-1935** is a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH increases the endogenous levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and potentially anti-cancer properties. This document provides detailed application notes and protocols for the in vivo experimental design of **BI-1935**, particularly focusing on its application in cancer research. While direct in vivo cancer studies using **BI-1935** are not extensively published, the following protocols are based on established methodologies for the broader class of sEH inhibitors and can be adapted for **BI-1935**.

## **Data Presentation**

Table 1: Physicochemical and Pharmacological Properties of BI-1935



| Property          | Value                            | Reference |
|-------------------|----------------------------------|-----------|
| Target            | Soluble Epoxide Hydrolase (sEH)  | [1][2]    |
| IC50 (human sEH)  | 7 nM                             | [1]       |
| Molecular Weight  | 498.5 g/mol                      | [3]       |
| Molecular Formula | C24H21F3N6O3                     | [3]       |
| Suitability       | In vitro and in vivo experiments | [1]       |

Table 2: Example In Vivo Dosing and Formulation for a

Soluble Epoxide Hydrolase Inhibitor (sEHi)

| Parameter      | Recommendation                                                                                                                | Notes                                                                                            |
|----------------|-------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Animal Model   | Syngeneic mouse tumor<br>models (e.g., MC38, B16-F10)                                                                         | To evaluate the effects on the tumor microenvironment and in combination with immunotherapy.     |
| Formulation    | Dependent on the physicochemical properties of the final compound. A common vehicle is Solutol HS 15 (10%) and sterile water. | It is crucial to perform formulation and stability studies for BI-1935.                          |
| Dosing Route   | Oral gavage (p.o.) or intraperitoneal (i.p.) injection                                                                        | Oral administration is often preferred for chronic studies.                                      |
| Example Dose   | 10 mg/kg, administered daily                                                                                                  | This is a starting point based on other sEH inhibitors; doseresponse studies are essential.  [1] |
| Control Groups | Vehicle control; Isotype control<br>(for immunotherapy<br>combinations)                                                       | Essential for validating the specific effects of BI-1935.                                        |



## **Experimental Protocols**

# Protocol 1: Evaluation of BI-1935 as a Monotherapy in a Syngeneic Mouse Cancer Model

Objective: To determine the anti-tumor efficacy of **BI-1935** as a single agent.

#### Materials:

- BI-1935
- Vehicle (e.g., 10% Solutol HS 15 in sterile water)
- Syngeneic tumor cells (e.g., MC38 colorectal carcinoma)
- 6-8 week old C57BL/6 mice
- · Calipers for tumor measurement
- Standard animal housing and care facilities

#### Methodology:

- Tumor Cell Implantation: Subcutaneously implant 1 x 10<sup>6</sup> MC38 cells in the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomization: Randomize mice into two groups (n=10 per group):
  - Group 1: Vehicle control (administered daily by oral gavage)
  - Group 2: **BI-1935** (10 mg/kg, administered daily by oral gavage)
- Treatment: Administer the respective treatments for a predefined period (e.g., 21 days).
- Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume =  $0.5 \times 10^{-2}$  length x width<sup>2</sup>).



- Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
- Data Analysis: Compare tumor growth curves between the vehicle and BI-1935 treated groups. Statistically analyze differences in tumor volume and survival.

## Protocol 2: Evaluation of BI-1935 in Combination with an Immune Checkpoint Inhibitor

Objective: To assess the synergistic anti-tumor effect of **BI-1935** with an anti-PD-1 antibody. Recent studies have shown that sEH inhibition can enhance the efficacy of immune checkpoint inhibitors (ICI)[1][2].

#### Materials:

- BI-1935
- Anti-PD-1 antibody (e.g., clone RMP1-14)
- Isotype control antibody
- Vehicle
- Syngeneic tumor cells (e.g., B16-F10 melanoma)
- 6-8 week old C57BL/6 mice

#### Methodology:

- Tumor Cell Implantation: Subcutaneously implant 5 x 10<sup>5</sup> B16-F10 cells in the flank of each mouse.
- Tumor Growth and Randomization: Once tumors are established (e.g., 30-50 mm³), randomize mice into four groups (n=10 per group):
  - Group 1: Vehicle + Isotype control
  - Group 2: BI-1935 + Isotype control



- Group 3: Vehicle + anti-PD-1 antibody
- Group 4: BI-1935 + anti-PD-1 antibody
- Treatment Schedule:
  - BI-1935 (10 mg/kg) or vehicle is administered daily by oral gavage starting from the day of randomization.
  - $\circ$  Anti-PD-1 antibody or isotype control (e.g., 200  $\mu$  g/mouse ) is administered intraperitoneally on days 7, 10, and 13 post-tumor implantation.
- Monitoring and Endpoint: Monitor tumor growth and animal well-being as described in Protocol 1.
- Data Analysis: Compare tumor growth inhibition and survival rates across all four groups to determine if the combination therapy provides a synergistic effect.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Signaling pathway of soluble epoxide hydrolase (sEH) inhibition by BI-1935.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **BI-1935** in combination with immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Experimental Design of BI-1935]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613023#bi-1935-in-vivo-experimental-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com